molecular formula C17H16FN3O3S2 B6540602 4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide CAS No. 1040670-53-8

4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide

Cat. No.: B6540602
CAS No.: 1040670-53-8
M. Wt: 393.5 g/mol
InChI Key: HHEXCQFZWPTRIZ-UHFFFAOYSA-N
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Description

4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide is a novel synthetic compound with intriguing potential across various fields of scientific research. This compound has caught the attention of scientists due to its unique chemical structure and promising applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide involves multiple steps. Initial synthesis begins with the preparation of intermediate compounds which then undergo a series of reactions such as coupling, cyclization, and sulfonation. The precise conditions for these reactions typically include controlled temperature, pressure, and the use of specific catalysts or reagents.

Industrial Production Methods

On an industrial scale, the synthesis of this compound requires optimized processes for large-scale production. High-yield reactions, efficient purification techniques, and cost-effective methodologies are crucial. Automated synthesis setups and continuous flow reactors may be employed to ensure consistent quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxides.

  • Reduction: : Reductive reactions often involve agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

  • Substitution: : Various substitution reactions can occur, where different functional groups replace existing groups on the molecule. Reagents like halides or sulfonates are often used.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

  • Substitution: : Halides, sulfonates; often facilitated by catalysts like palladium or copper complexes.

Major Products

The major products of these reactions vary but generally include oxides, reduced derivatives, and various substituted compounds, each with potential different properties and applications.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules for various chemical research projects.

Biology

In biology, it may be used as a probe or tool for studying specific biochemical pathways, providing insights into cellular mechanisms and protein functions.

Medicine

Pharmacological research has explored its potential as a drug candidate, investigating its efficacy and safety profiles for treating various diseases.

Industry

Industrially, it can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

When compared to other similar compounds, such as 4-chloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide, 4-fluoro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide stands out due to its fluorine substituent, which can significantly influence its chemical reactivity and biological activity. The fluorine atom often imparts unique properties such as increased stability and bioavailability.

Comparison with Similar Compounds

  • 4-chloro-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide

  • 4-bromo-N-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide

This compound's distinct attributes make it a valuable subject of study across multiple domains.

Properties

IUPAC Name

4-fluoro-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c18-13-4-6-14(7-5-13)26(23,24)19-10-2-11-21-17(22)9-8-15(20-21)16-3-1-12-25-16/h1,3-9,12,19H,2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEXCQFZWPTRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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